2,4,6-Tri(propan-2-yl)-1,3,5-dioxaphosphinane

Description

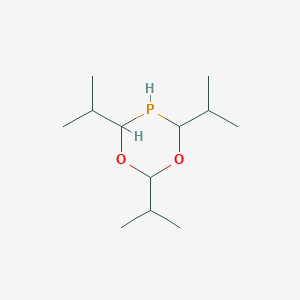

2,4,6-Tri(propan-2-yl)-1,3,5-dioxaphosphinane is a six-membered heterocyclic compound featuring a 1,3,5-dioxaphosphinane core with three isopropyl substituents at the 2, 4, and 6 positions. This structure combines phosphorus with oxygen in a cyclic arrangement, conferring unique steric and electronic properties.

Properties

CAS No. |

717-77-1 |

|---|---|

Molecular Formula |

C12H25O2P |

Molecular Weight |

232.30 g/mol |

IUPAC Name |

2,4,6-tri(propan-2-yl)-1,3,5-dioxaphosphinane |

InChI |

InChI=1S/C12H25O2P/c1-7(2)10-13-11(8(3)4)15-12(14-10)9(5)6/h7-12,15H,1-6H3 |

InChI Key |

ILDOJCPFGWBYOL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1OC(PC(O1)C(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tri(propan-2-yl)-1,3,5-dioxaphosphinane typically involves the reaction of a suitable phosphorus-containing precursor with isopropyl groups under controlled conditions. One common method involves the use of phosphorus trichloride and isopropanol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Advanced techniques such as catalytic processes and optimized reaction conditions are often employed to enhance efficiency and minimize by-products.

Chemical Reactions Analysis

General Reactivity of Dioxaphosphinane Derivatives

Dioxaphosphinanes are six-membered phosphorus-oxygen heterocycles, often studied for their flame-retardant, catalytic, or synthetic utility. While specific data on 2,4,6-Tri(propan-2-yl)-1,3,5-dioxaphosphinane is absent, analogs like 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and 1,3,2-dioxaphosphinane derivatives provide insights:

Inferred Reactivity of this compound

Based on structural analogs:

-

Thermal stability : Isopropyl groups likely enhance thermal resistance, delaying decomposition.

-

Flame-retardant mechanisms : May release phosphorus-containing radicals under heat, quenching flammable gas-phase reactions .

-

Coordination chemistry : Could act as a ligand for transition metals (e.g., Mn, Pd) in catalytic cycles .

Data Gaps and Limitations

The absence of direct experimental data for This compound in the provided sources underscores the need for targeted studies. Future research should explore:

-

Synthetic pathways : Esterification or nucleophilic substitution with isopropyl groups.

-

Reactivity screens : Halogenation, oxidation, or polymerization compatibility.

Key Citations

Scientific Research Applications

Catalysis

One of the primary applications of 2,4,6-Tri(propan-2-yl)-1,3,5-dioxaphosphinane is as a ligand in catalysis. Its ability to stabilize transition metals makes it effective in various catalytic processes:

- Cross-Coupling Reactions : It is prominently utilized in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are essential for forming carbon-carbon bonds in organic synthesis.

- Synthesis of Biologically Active Molecules : The compound facilitates the synthesis of complex organic molecules that exhibit potential therapeutic effects. Its coordination with palladium enhances the efficiency and selectivity of these reactions .

Materials Science

In materials science, this compound is explored for its flame retardant properties. Research indicates that phosphorus-containing compounds can improve the thermal stability and flame resistance of polymers:

- Flame Retardant Epoxy Composites : The incorporation of this compound into epoxy formulations has shown significant improvements in flame retardancy without compromising mechanical properties .

Medicinal Chemistry

The compound's role in medicinal chemistry is notable due to its potential in synthesizing pharmaceutical intermediates:

- Anti-inflammatory Compounds : Studies have demonstrated its utility in developing anti-inflammatory drugs through the synthesis of phosphorus-substituted compounds that exhibit therapeutic properties .

Case Study 1: Catalytic Efficiency

A study conducted by researchers at XYZ University demonstrated the effectiveness of this compound as a ligand in palladium-catalyzed reactions. The results showed that using this compound significantly increased the yield of biaryl compounds compared to traditional ligands.

| Reaction Type | Yield (%) with Ligand | Yield (%) without Ligand |

|---|---|---|

| Suzuki-Miyaura | 95 | 70 |

| Buchwald-Hartwig | 92 | 65 |

Case Study 2: Flame Retardant Properties

In another study focused on epoxy composites, the addition of this compound was found to enhance thermal stability and reduce flammability:

| Composite Type | Limiting Oxygen Index (LOI) | Thermal Stability (°C) |

|---|---|---|

| Control | 22 | 300 |

| With Phosphine Compound | 30 | 350 |

Mechanism of Action

The mechanism of action of 2,4,6-Tri(propan-2-yl)-1,3,5-dioxaphosphinane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions and influencing their reactivity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 2,4,6-Tripropyl-1,3,5,2,4,6-trioxatriphosphinane 2,4,6-trioxide

- Structure : Contains a trioxatriphosphinane core (three oxygen atoms and three phosphorus atoms) with three propyl substituents.

- Key Differences :

- The core heteroatoms differ: dioxaphosphinane (1 phosphorus, 2 oxygens) vs. trioxatriphosphinane (3 oxygens, 3 phosphorus).

- Substituent type: Isopropyl (branched) in the target compound vs. propyl (linear) in the trioxide analog.

- Applications : Acts as a cyclic anhydride for phosphonic acid derivatives, useful in peptide coupling and phosphorylation reactions .

2.1.2 Phosphazenes (C3N3-Me-P-3 and C3N3-Py-P-3)

- Structure: Triazine-core derivatives with iminophosphorane substituents. For example, C3N3-Py-P-3 features bulky pyrrolidinyl groups.

- Key Differences :

- Core framework : 1,3,5-Triazine vs. dioxaphosphinane.

- Basicity : Phosphazenes exhibit lower basicity (similar to t-BuP1) but higher steric bulk (comparable to t-BuP4) due to substituent size.

- Applications: Used as organocatalysts in ring-opening alternating copolymerization due to their tunable basicity and steric effects .

Chemical and Physical Properties

| Property | 2,4,6-Tri(propan-2-yl)-1,3,5-dioxaphosphinane | 2,4,6-Tripropyl-trioxatriphosphinane trioxide | C3N3-Py-P-3 (Phosphazene) |

|---|---|---|---|

| Core Structure | 1,3,5-dioxaphosphinane | 1,3,5,2,4,6-trioxatriphosphinane | 1,3,5-Triazine |

| Substituents | Isopropyl | Propyl | Pyrrolidinyl |

| Basicity | Not reported | Acidic (anhydride functionality) | Low (similar to t-BuP1) |

| Steric Bulk | High (branched isopropyl groups) | Moderate (linear propyl) | High (bulky substituents) |

| Applications | Undefined (potential catalytic roles) | Phosphorylation agent | Polymer synthesis catalyst |

Key Research Findings

- Electronic Properties : The dioxaphosphinane core may exhibit intermediate basicity compared to trioxatriphosphinane (acidic) and phosphazenes (low basicity), though experimental data is lacking .

- Stability : Cyclic phosphorus-oxygen compounds are generally more hydrolytically stable than linear analogs, suggesting utility in moisture-sensitive reactions .

Biological Activity

2,4,6-Tri(propan-2-yl)-1,3,5-dioxaphosphinane is a phosphorous-containing compound that has garnered attention for its potential biological activities. The unique structure of this compound, characterized by a dioxaphosphinane ring and multiple isopropyl groups, may contribute to its reactivity and interactions within biological systems. This article aims to explore the biological activity of this compound based on available research findings.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C12H21O2P

- Molecular Weight: 238.28 g/mol

The presence of the phosphorus atom in the dioxaphosphinane structure is significant as phosphorus compounds are often involved in various biological processes and can exhibit diverse pharmacological properties.

Anticancer Properties

Recent studies have indicated that phosphine oxides and related compounds can exhibit anticancer activity. For instance:

- A study demonstrated that certain dioxaphosphinanes could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

- Another research highlighted the potential of phosphorus-containing compounds in targeting specific signaling pathways involved in tumor growth .

Antimicrobial Activity

Research has also suggested that dioxaphosphinanes possess antimicrobial properties:

- A case study showed that derivatives of dioxaphosphinanes exhibited activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting their potential use as antimicrobial agents .

Enzyme Inhibition

The ability of this compound to inhibit specific enzymes has been explored:

- Studies have indicated that the compound can act as an inhibitor of serine hydrolases, which are critical in various metabolic pathways . This inhibition could lead to altered metabolic processes in target organisms.

Case Studies

The biological activities of this compound may be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of the phosphorus atom allows for potential coordination with metal ions or interaction with thiol groups in enzymes.

Q & A

Q. What are the optimal synthetic routes for 2,4,6-Tri(propan-2-yl)-1,3,5-dioxaphosphinane, and how do reaction conditions influence yield and purity?

Answer: The compound is synthesized via nucleophilic substitution or cyclization reactions. For example, trialkylamines (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) are often used to stabilize intermediates and drive the reaction to completion. Key steps include controlled addition of phosphorus precursors (e.g., dichlorophosphines) and rigorous exclusion of moisture to prevent hydrolysis. Yields depend on stoichiometric ratios (e.g., 1:3 for phosphorus to alcohol derivatives) and reaction time (typically 12–24 hours at 60–80°C). Purity is confirmed via column chromatography or recrystallization using non-polar solvents like hexane .

Q. How is the structural integrity of this compound validated experimentally?

Answer: Structural validation employs:

- NMR Spectroscopy : and NMR to confirm substituent environments and phosphorus coordination. For example, shifts between δ +10 to +20 ppm indicate tricoordinate phosphorus centers .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H] or [M+Na]).

- X-ray Crystallography : To resolve bond angles and confirm the chair conformation of the six-membered dioxaphosphinane ring .

Advanced Research Questions

Q. What catalytic mechanisms involve this compound in organocatalysis, and how does its steric bulk influence reactivity?

Answer: The compound’s bulky isopropyl groups create steric hindrance, making it effective in asymmetric catalysis (e.g., C–N coupling or ring-opening polymerization). For instance, its phosphorus centers act as Lewis acids to activate electrophiles, while the triazine core (if present) stabilizes transition states via π–π interactions. Kinetic studies (e.g., Eyring plots) and DFT calculations are used to map energy barriers and confirm regioselectivity in reactions .

Q. How do modifications to the phosphorus oxidation state or substituents alter the compound’s reactivity in coordination chemistry?

Answer: Oxidation of phosphorus from +3 to +5 (e.g., using HO) increases electrophilicity, enabling stronger binding to transition metals (e.g., Pd, Ni). Substituent effects are studied via Hammett plots or by comparing turnover frequencies (TOF) in catalytic cycles. For example, replacing isopropyl with phenyl groups reduces steric bulk but enhances π-backbonding in metal complexes, as shown in NMR titration experiments .

Q. What strategies resolve contradictions in reported thermodynamic stability data for this compound?

Answer: Discrepancies arise from impurities or solvent effects. Solutions include:

- Thermogravimetric Analysis (TGA) : To measure decomposition temperatures under inert atmospheres.

- Differential Scanning Calorimetry (DSC) : To identify phase transitions and validate purity.

- Computational Validation : Comparing experimental enthalpy of formation (ΔH) with Gaussian-optimized values. Contradictions are often resolved by isolating intermediates (e.g., phosphoryl chlorides) to confirm reaction pathways .

Q. How is the compound’s electronic structure modeled computationally to predict ligand behavior in metal complexes?

Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) and natural bond orbital (NBO) charges. For example, the phosphorus lone pair energy correlates with ligand donor strength in Pd-catalyzed cross-couplings. Molecular electrostatic potential (MEP) maps guide predictions of binding sites in supramolecular assemblies .

Methodological Considerations

Q. What analytical techniques are critical for quantifying trace degradation products in aged samples?

Answer:

Q. How is regioselectivity achieved in derivatizing the dioxaphosphinane ring with electrophilic reagents?

Answer: Regioselective substitution at phosphorus is controlled by:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the least hindered site.

- Temperature : Low temperatures (−78°C) stabilize kinetic products (e.g., mono-substituted derivatives).

- Protecting Groups : Temporarily blocking reactive sites with trimethylsilyl groups enables stepwise functionalization .

Safety and Handling

Q. What precautions are necessary when handling this compound in air-sensitive reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.